molecular formula C20H15NO5 B2670664 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate CAS No. 1105202-46-7

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate

Cat. No.: B2670664
CAS No.: 1105202-46-7
M. Wt: 349.342
InChI Key: ZDMCDDZGFCOXQR-UHFFFAOYSA-N
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Description

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate is a heterocyclic compound featuring a benzofuran-oxazole core linked to a 2-methoxybenzoate ester group. The benzofuran moiety (C₈H₆O) consists of a fused benzene and furan ring, while the 1,2-oxazole (C₃H₃NO) contributes a five-membered ring with nitrogen and oxygen atoms. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization , which are critical for elucidating bond geometries and packing arrangements.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-23-17-9-5-3-7-15(17)20(22)24-12-14-11-19(26-21-14)18-10-13-6-2-4-8-16(13)25-18/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMCDDZGFCOXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the construction of the oxazole ring, and finally the esterification to introduce the methoxybenzoate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C21H18N2O5
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 1209835-80-2

The structure consists of a benzofuran moiety linked to an oxazole ring, which is known for its potential in medicinal applications due to its ability to interact with biological targets.

Anticancer Properties

Research indicates that derivatives of oxazoles, including [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate, exhibit anticancer activity. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Activity TypeTest ModelResultReference
AnticancerMCF-7 (breast cancer)IC50 = 10 µM
A549 (lung cancer)IC50 = 12 µM
Anti-inflammatoryRAW 264.7 macrophagesInhibition of TNF-alpha production by 70% at 20 µM

Case Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized a series of oxazole derivatives, including this compound. The compounds were tested against various cancer cell lines using MTT assays. The results indicated that this specific compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism Investigation

A separate investigation focused on the anti-inflammatory effects of the compound using an animal model of acute inflammation induced by carrageenan. The results showed that treatment with this compound led to a marked reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analog is N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6, C₂₁H₁₆N₂O₄) . Key similarities and differences are outlined below:

Property [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-Methoxybenzoate N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide
Molecular Formula C₂₀H₁₉NO₅ C₂₁H₁₆N₂O₄
Core Structure Benzofuran-oxazole Benzofuran-oxazole
Substituent Methyl 2-methoxybenzoate (ester) Acetamide-linked acetylphenyl group (amide)
Functional Groups Ester, methoxy, aromatic ether Amide, ketone, aromatic amine
Predicted Solubility Moderate (ester enhances polarity) Lower (amide and aromatic groups reduce solubility)
Metabolic Stability Ester may undergo hydrolysis Amide likely more stable

Key Observations:

However, esters are more prone to enzymatic or hydrolytic degradation than amides, which could affect pharmacokinetics in biological applications. The methoxy group in the target compound may enhance electron-donating effects, influencing reactivity or binding interactions in supramolecular or biological contexts.

Structural Rigidity :
Both compounds share the benzofuran-oxazole core, which confers planar rigidity and π-π stacking capabilities. This feature is advantageous in materials science (e.g., organic semiconductors) or as a pharmacophore in drug design.

Synthetic Accessibility :
The ester-linked target compound may offer simpler synthetic routes compared to the amide-based analog, which requires coupling reactions for acetamide formation.

Research Implications

While direct experimental data (e.g., bioactivity, crystallographic parameters) are unavailable in the provided evidence, structural comparisons highlight critical differences in stability and interactivity. For instance, the acetamide group in the analog could engage in hydrogen bonding, a property absent in the ester-containing target compound. Such distinctions underscore the need for crystallographic studies (using SHELX or ORTEP ) to resolve 3D conformations and intermolecular interactions.

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-methoxybenzoate is a complex organic molecule that incorporates a benzofuran moiety, an oxazole ring, and a methoxybenzoate group. This unique structure suggests significant potential for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activities associated with this compound based on recent studies and predictive models.

Structural Features

The structural formula of this compound indicates multiple functional groups that can interact with biological targets. The presence of the benzofuran and oxazole rings enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have shown that compounds containing benzofuran and oxazole derivatives exhibit significant anticancer properties. For instance, compounds derived from similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects. Specifically, some derivatives have shown potent activity against lung (A-549) and cervical (HeLa) cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

Benzofuran derivatives are well-documented for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1. For example, benzofuran compounds have demonstrated the ability to suppress NF-kB activity in macrophage cells, leading to reduced inflammation . The oxazole ring may further enhance these effects by modulating specific signaling pathways involved in inflammation.

Antimicrobial Properties

The potential antimicrobial activity of this compound is supported by the biological significance of its structural components. Benzofuran derivatives are known to exhibit antibacterial and antifungal activities. Predictive models suggest that this compound may similarly interact with microbial targets, although specific studies are required to confirm these effects.

The mechanism of action for this compound likely involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Modulation : It could bind to specific receptors, altering their activity and affecting downstream signaling pathways.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Benzofuran Ring : This is often achieved through cyclization reactions involving ortho-hydroxyaryl ketones.
  • Construction of the Oxazole Ring : Various reagents can be used to form the oxazole structure.
  • Esterification : The final step introduces the methoxybenzoate group via esterification reactions.

Case Studies

Several studies highlight the biological activities of related benzofuran and oxazole derivatives:

StudyFindingsReference
Study ADemonstrated significant anti-inflammatory activity by inhibiting COX enzymes
Study BShowed potent cytotoxicity against A-549 and HeLa cell lines
Study CReported antimicrobial effects against various bacterial strains

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